REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([NH:15][C:16](=O)C(F)(F)F)[CH:7]=[CH:8][C:9]=1[O:10][C:11]([F:14])([F:13])[F:12].CI.O>CN(C=O)C>[CH3:16][NH:15][C:6]1[CH:7]=[CH:8][C:9]([O:10][C:11]([F:12])([F:13])[F:14])=[C:4]([Br:3])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC(F)(F)F)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 45 min. and at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (3×100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/CH2Cl2 (3:1 increasing to 1:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC(=C(C=C1)OC(F)(F)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |